molecular formula C6H3BrClNO2 B099159 3-Bromo-4-chloronitrobenzene CAS No. 16588-26-4

3-Bromo-4-chloronitrobenzene

Cat. No. B099159
CAS RN: 16588-26-4
M. Wt: 236.45 g/mol
InChI Key: CGTVUAQWGSZCFH-UHFFFAOYSA-N
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Description

The compound 3-Bromo-4-chloronitrobenzene is a halonitroaromatic compound, which is a class of chemicals that are widely used in industrial synthesis for the production of dyes, pesticides, and other organic compounds. These compounds are known for their persistence in the environment and potential toxicity .

Synthesis Analysis

The synthesis of halonitroaromatic compounds like 3-Bromo-4-chloronitrobenzene can be achieved through various chemical reactions. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the specific synthesis of 3-Bromo-4-chloronitrobenzene is not detailed in the provided papers, similar methods could potentially be applied.

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by the presence of halogen bonding. For example, in the case of 4-halotriaroylbenzenes, structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . While the specific molecular structure of 3-Bromo-4-chloronitrobenzene is not described, it can be inferred that similar interactions may be present.

Chemical Reactions Analysis

Halonitroaromatic compounds like 3-Bromo-4-chloronitrobenzene can undergo various chemical reactions. For instance, Diaphorobacter sp. strain JS3051 has been shown to degrade 3-chloronitrobenzene and 3-bromonitrobenzene through a catabolic pathway involving a Rieske nonheme iron dioxygenase and a chlorocatechol 1,2-dioxygenase . This indicates that 3-Bromo-4-chloronitrobenzene could potentially be biodegraded by similar bacterial strains.

Physical and Chemical Properties Analysis

The physical and chemical properties of halonitroaromatic compounds are influenced by their molecular structure. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, show that these molecules can form hydrogen bonds and exhibit specific crystalline properties . Additionally, the presence of halogen atoms in the structure can affect the compound's reactivity and interactions with other molecules, as seen in the metabolism studies of halogenonitrobenzenes .

Scientific Research Applications

  • Summary of the Application : 3-Bromo-4-chloronitrobenzene is used in the bromination of moderately deactivated aromatic compounds. This process involves the action of bromine in concentrated nitric acid .
  • Methods of Application or Experimental Procedures : The method involves the reaction of 4-Chloronitrobenzene with bromine in concentrated nitric acid at 20˚C . In the absence of bromine, under the same conditions, 4-chloro-1,3-dinitrobenzene is formed . The presence of bromine in concentrated nitric acid changes the nitrating capacity to a brominating one .
  • Results or Outcomes : The result of this process is the formation of 3-Bromo-4-chloronitrobenzene . This compound is of great value in organic chemistry, especially for further syntheses connected with the exchange of bromine for various groups .

Safety And Hazards

3-Bromo-4-chloronitrobenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-1-chloro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTVUAQWGSZCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370788
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloronitrobenzene

CAS RN

16588-26-4
Record name 2-Bromo-1-chloro-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16588-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloronitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-1-chloro-4-nitrobenzene
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Synthesis routes and methods

Procedure details

Iron (0.35 g) was added to 1chloro-4-nitrobenzene (15.8 g) at 140° C., bromine (2.8 ml) was added dropwise and the mixture heated to 140° C. for 1 hour. Two further additions of iron and bromine were made at 1 hour intervals followed by a final addition of iron (0.07 g) and heating to 140° C. for 1 hour. The reaction mixture was allowed to cool to room temperature, added to sodium metabisulfite solution (200 ml) and stirred for 30 min. The solution was extracted with dichioromethane (×4), washed with aqueous sodium metabisulfite and water then dried (MgSO4) to give an oil which was used in the next step without further purification.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
15.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0.35 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0.07 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
AM Andrievsky, VI Lomzakova, MK Grachev… - 2014 - repository.embuni.ac.ke
… 4-Chloronitrobenzene and isophthalic acid turnes into 3-bromo-4-chloronitrobenzene and 5-bromoisophthalic acid at reaction with bromine in concentrated nitric acid at 20C whereas in …
Number of citations: 3 repository.embuni.ac.ke
K Kosandal, AKS Bhujanga Rao, CG Rao… - Organic preparations …, 1991 - Taylor & Francis
… antibacterials “fluoroquinolones”,’ 3-bromo-4-chloronitrobenzene was needed on a large scale. … We now describe a simple one-step preparation of 3-bromo-4chloronitrobenzene by the …
Number of citations: 4 www.tandfonline.com
B LIEDHOLM - Acta chemica Scandinavica. Series B. Organic …, 1984 - actachemscand.org
… 3-bromo-4-chloronitrobenzene as described above for 2,3-dibromoaniline. An amount of 3.55 g (0.015 mol) … The mp for the 2-amino-3-bromo-4-chloronitrobenzene was 143-144.5 C. …
Number of citations: 16 actachemscand.org
MA Kotharé, J Ohkanda, JW Lockman, Y Qian… - Tetrahedron, 2000 - Elsevier
… The key reaction in the synthesis of the terphenyl methyl ester 13, and therefore 6 and 7, was the Pd-catalyzed chemoselective Suzuki cross-coupling of 3-bromo-4-chloronitrobenzene …
Number of citations: 33 www.sciencedirect.com
M Tiecco - Accounts of Chemical Research, 1980 - ACS Publications
After the introduction by Perrin and Skinner1 of the prefix “ipso” to denote a substituted position in an aromatic ring, displacements of groups other than hydrogen have been generally …
Number of citations: 89 pubs.acs.org
P Cogolli, L Testaferri, M Tiecco… - Journal of the Chemical …, 1980 - pubs.rsc.org
… previous convincing example of this process is the formation of 3-bromo-4-chloronitrobenzene from the photoinitiated chlorination of 9-brom~nitrobenzene.~ Addition of chlorine at the …
Number of citations: 6 pubs.rsc.org
J Ohkanda, JW Lockman, MA Kothare… - Journal of medicinal …, 2002 - ACS Publications
… The coupling reaction of 3-bromo-4-chloronitrobenzene with one equivalent of phenylboronic acid, Pd(PPh 3 ) 4 as the catalyst, and K 2 CO 3 as the base in 20% EtOH/toluene afforded …
Number of citations: 45 pubs.acs.org
SM Bromidge, S Dabbs, DT Davies… - Journal of medicinal …, 2000 - ACS Publications
… Palladium coupling of 3-bromo-4-chloronitrobenzene and 4-methyl-3-pyridylboronic acid gave 4-chloro-3-(4-methyl-3-pyridyl)nitrobenzene in 33% yield which was reduced in 95% …
Number of citations: 100 pubs.acs.org
W Carruthers - Annual Reports Section" B"(Organic Chemistry), 1978 - pubs.rsc.org
… Thus, photo-chlorination of p-nitrobromobenzene gave, among other products, some 3-bromo-4-chloronitrobenzene and some 2,4-dichloronitroben- …
Number of citations: 2 pubs.rsc.org
PK Suryadevara, S Olepu, JW Lockman… - Journal of medicinal …, 2009 - ACS Publications
… To this mixture was added 3-bromo-4-chloronitrobenzene 16 (2.37 g, 10.0 mmol) and the mixture refluxed for 24 h. The contents were cooled and filtered. The filtrate was diluted with …
Number of citations: 48 pubs.acs.org

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